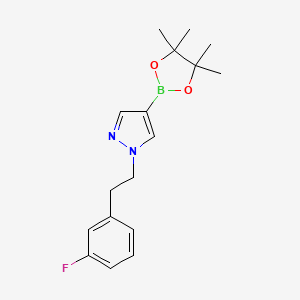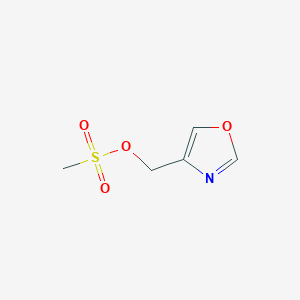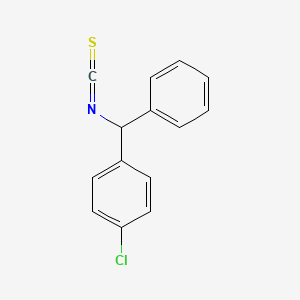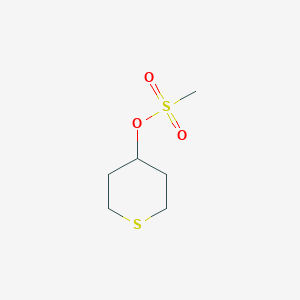
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate
Descripción general
Descripción
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 2-iodoaniline, and methyl iodide.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with 2-iodoaniline in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 1-position.
Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the iodine atom at the 6-position and the methyl group at the 1-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H12INO4 |
|---|---|
Peso molecular |
373.14 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-6-7(14)4-5-9(8)15(2)12(10)17/h4-6,16H,3H2,1-2H3 |
Clave InChI |
DLVHGGOPTXQVST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2)I)N(C1=O)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
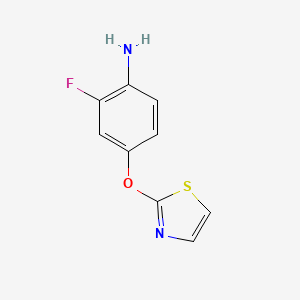
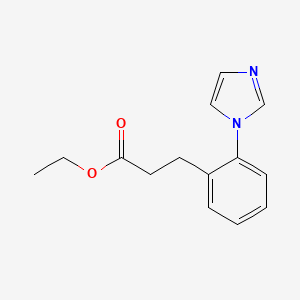
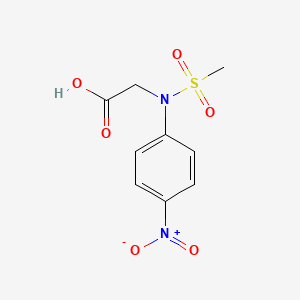
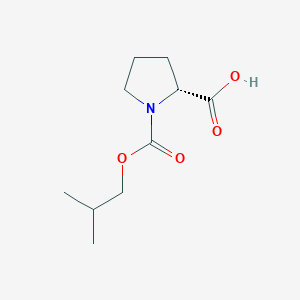
![1-(Diphenylmethyl)-3-[(trimethylsilyl)oxy]azetidine-3-carbonitrile](/img/structure/B8552608.png)
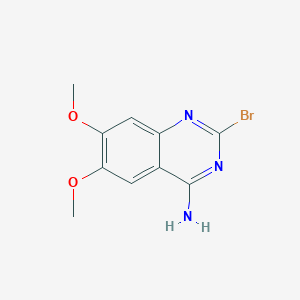
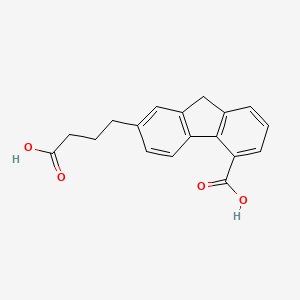
![3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8552633.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,6-dimethoxybenzamide](/img/structure/B8552639.png)
![3-(4-Methoxyphenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8552644.png)
